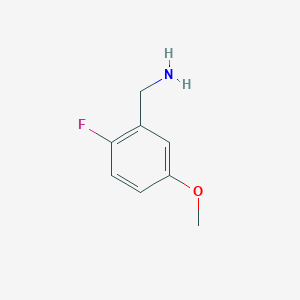

2-Fluoro-5-methoxybenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFHKFIYBFCXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641070 | |

| Record name | 1-(2-Fluoro-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-83-1 | |

| Record name | 1-(2-Fluoro-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-5-methoxybenzylamine chemical properties

An In-Depth Technical Guide to 2-Fluoro-5-methoxybenzylamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties. Fluorinated building blocks are thus indispensable tools for the drug discovery professional. This compound is a substituted benzylamine that serves as a valuable intermediate, offering a unique combination of functionalities: a nucleophilic primary amine for amide bond formation or further derivatization, a methoxy group that can influence solubility and engage in hydrogen bonding, and a fluorine atom, which can alter electronic properties, pKa, and metabolic stability.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development scientists. We will delve into its core chemical properties, present a robust synthesis protocol, explore its reactivity, discuss its application in drug discovery workflows, and outline essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and are designed to empower scientists to effectively utilize this versatile building block in their research endeavors.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and downstream applications.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 93071-83-1 | [1][2] |

| Molecular Formula | C₈H₁₀FNO | [1][3] |

| Molecular Weight | 155.17 g/mol | [1][3] |

| Appearance | Varies (typically a liquid or low-melting solid) | General chemical knowledge |

| Hazard Classification | Irritant, May cause an allergic skin reaction, Causes serious eye irritation | [1] |

Spectroscopic Signature Analysis

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals. The benzylic protons (-CH₂NH₂) would likely appear as a singlet around 3.8-4.0 ppm. The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.7-3.8 ppm. The three aromatic protons will appear as complex multiplets in the aromatic region (approx. 6.8-7.2 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom.

-

¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals. The benzylic carbon should appear around 40-45 ppm, while the methoxy carbon will be near 55-56 ppm. The aromatic carbons will resonate between 110-160 ppm, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JC-F), a characteristic feature of fluorinated aromatics.

-

¹⁹F NMR (Fluorine NMR): This is a critical technique for any fluorinated compound. A single resonance is expected, likely in the range of -110 to -130 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with the neighboring aromatic protons.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (a doublet around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and a strong C-O stretch for the methoxy group (~1250 cm⁻¹). The C-F stretch will appear in the fingerprint region (~1100-1200 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 155. The fragmentation pattern would likely involve the loss of the amine group or the benzylic fragment.

Synthesis and Reactivity

The reliable synthesis of this compound is critical for its use as a building block. The most direct and common laboratory-scale approach is the reductive amination of its corresponding aldehyde precursor, 2-Fluoro-5-methoxybenzaldehyde.

Recommended Synthesis Protocol: Reductive Amination

This two-step, one-pot procedure is efficient and utilizes standard laboratory reagents. The causality behind this choice is its high yield, operational simplicity, and the mild conditions which preserve the sensitive functional groups.

Step-by-Step Methodology:

-

Imine Formation:

-

To a solution of 2-Fluoro-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane, ~0.5 M), add ammonium acetate (5.0 eq) or an aqueous ammonia solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS. The rationale for using an excess of the ammonia source is to drive the equilibrium towards the imine product.

-

-

In-situ Reduction:

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The choice of NaBH₄ is critical; it is selective for the imine over the aromatic ring and is safer to handle than stronger hydrides like LiAlH₄.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until completion as indicated by TLC/LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

If methanol was used as a solvent, remove it under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Caption: Synthesis workflow for this compound.

Reactivity Profile

The chemical behavior of this compound is governed by its three key functional groups:

-

Primary Amine: This is the most reactive site. As a potent nucleophile, it readily participates in reactions such as acylation to form amides, reductive amination with other carbonyls to form secondary amines, and alkylation. This functionality is the primary reason for its utility as a building block.

-

Fluorinated Aromatic Ring: The fluorine and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. However, the positions are already substituted. The fluorine atom enhances the molecule's lipophilicity and can block metabolic oxidation at the C2 position.

-

Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions (e.g., HBr), but is generally stable to most synthetic transformations. It can also act as a hydrogen bond acceptor, which can be important for molecular recognition in a biological context.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its application as a scaffold or intermediate in the synthesis of biologically active molecules.[4]

Role as a Key Building Block

This compound is an ideal starting point for creating libraries of compounds for screening. The primary amine allows for the straightforward synthesis of benzamides, a common structural motif in many approved drugs. The fluorine substitution is a well-established strategy in drug design to improve metabolic stability and binding affinity.[5] For example, blocking a potential site of metabolism by cytochrome P450 enzymes can significantly increase a drug's half-life. The precursor, 2-Fluoro-5-methoxybenzaldehyde, is noted for its value in synthesizing heterocyclic compounds that form the backbone of many active pharmaceutical ingredients (APIs). This utility extends directly to the amine derivative.

Workflow: Integration into a Drug Discovery Program

Below is a conceptual workflow illustrating how this compound could be used in a fragment-based or lead optimization campaign.

Sources

- 1. 93071-83-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | 93071-83-1 [amp.chemicalbook.com]

- 3. CAS 93071-81-9 | 4756-3-16 | MDL MFCD11045854 | (2-Fluoro-3-methoxyphenyl)methanamine | SynQuest Laboratories [synquestlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-methoxybenzylamine (CAS No. 93071-83-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical building block is paramount to its effective use in complex synthetic workflows, particularly in the demanding field of drug discovery. This guide is crafted to provide not just the what, but the why—the underlying principles that govern the synthesis, properties, and applications of 2-Fluoro-5-methoxybenzylamine. The strategic placement of the fluoro and methoxy groups on the benzylamine scaffold imparts unique electronic and conformational properties, making it a valuable intermediate in the design of novel therapeutics. This document moves beyond a simple datasheet to offer a comprehensive, practical resource for researchers looking to leverage the full potential of this versatile molecule.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic amine with the Chemical Abstracts Service (CAS) number 93071-83-1 [1]. The strategic placement of a fluorine atom at the 2-position and a methoxy group at the 5-position of the benzylamine core dictates its reactivity and utility in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 93071-83-1 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| MDL Number | MFCD04116359 | [1] |

The presence of the fluorine atom, a strong electron-withdrawing group, can significantly influence the pKa of the amine, affecting its behavior in physiological environments and its suitability for various coupling reactions. The methoxy group, an electron-donating group, further modulates the electronic properties of the aromatic ring. This electronic push-pull relationship is a key feature for chemists to exploit in molecular design.

Synthesis and Mechanistic Considerations

The most direct and widely applicable synthetic route to this compound is the reductive amination of its corresponding aldehyde, 2-Fluoro-5-methoxybenzaldehyde. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.

Aldehyde [label="2-Fluoro-5-methoxy-\nbenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia Source\n(e.g., NH4OAc)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Imine [label="Iminium Ion Intermediate", style=dashed]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH3CN)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="2-Fluoro-5-methoxy-\nbenzylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aldehyde -> Imine [label=" Condensation "]; Ammonia -> Imine; Imine -> Amine [label=" Reduction "]; ReducingAgent -> Imine; }

Reductive Amination Workflow

Recommended Protocol: Reductive Amination

This protocol is a self-validating system; successful imine formation is a prerequisite for the subsequent reduction, and the choice of a mild reducing agent ensures the integrity of the aldehyde starting material is maintained until the imine is formed.

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Ammonium acetate (or another ammonia source)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic acid (glacial)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) in methanol.

-

Add ammonium acetate (1.5-2 equivalents). The excess drives the equilibrium towards imine formation.

-

Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by ammonia.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitoring by TLC is recommended to confirm the consumption of the aldehyde.

-

-

Reduction:

-

Once imine formation is evident, add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion over the aldehyde, which is crucial for the one-pot procedure[2].

-

Continue stirring at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate. The basic wash removes any remaining acetic acid.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved via column chromatography on silica gel if necessary.

-

Spectroscopic Characterization (Predicted)

While a comprehensive, publicly available experimental dataset for this compound is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear as complex multiplets in the range of δ 6.8-7.3 ppm. The electron-donating methoxy group and the electron-withdrawing fluorine atom will influence their chemical shifts and coupling patterns.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8 ppm.

-

Benzylic Protons (2H): A singlet or a closely coupled multiplet will be observed around δ 3.8-4.0 ppm.

-

Amine Protons (2H): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected between δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

-

Methoxy Carbon (1C): A signal around δ 55-56 ppm.

-

Benzylic Carbon (1C): A signal in the range of δ 40-45 ppm.

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 155.

-

Key Fragmentation: A prominent fragment would be the loss of the amino group (M-16), resulting in a peak at m/z = 139. The tropylium ion or related rearranged fragments are also possible.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (ether): A strong band around 1200-1250 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[3]. This compound serves as a valuable building block for introducing this fluorinated motif into a variety of molecular scaffolds.

Start [label="2-Fluoro-5-methoxy-\nbenzylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Scaffold [label="Core Scaffold for\nNovel Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkylation [label="N-Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterocycle [label="Heterocycle Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leads [label="Lead Compounds", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CNS [label="CNS Targets", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oncology [label="Oncology", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Scaffold; Scaffold -> {Amide, Alkylation, Heterocycle} [arrowhead=none]; Amide -> Leads; Alkylation -> Leads; Heterocycle -> Leads; Leads -> {CNS, Oncology} [label=" Therapeutic Areas "]; }

Applications in Medicinal Chemistry

Precursor for Bioactive Molecules

This compound is a precursor for a range of bioactive molecules, particularly those targeting the central nervous system (CNS). The fluoromethoxy-substituted phenyl ring is a common feature in compounds designed to interact with neurotransmitter receptors. For example, its precursor, 2-Fluoro-5-methoxybenzaldehyde, is a key intermediate in the synthesis of compounds with potential therapeutic activities[4].

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant[1].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block that offers medicinal chemists a reliable entry point into fluorinated chemical space. Its synthesis via reductive amination is robust and scalable, and its unique electronic properties make it an attractive component for novel drug candidates. A thorough understanding of its synthesis, reactivity, and spectral characteristics, as outlined in this guide, will empower researchers to utilize this compound to its full potential in the pursuit of new and effective therapeutics.

References

-

Matrix Scientific. This compound | CAS No. 93071-83-1. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. [Link]

-

NIST. 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

YouTube. Reductive Amination. [Link]

-

Thoreauchem. 2-Fluoro-5-methoxy-benzylamine hydrochloride-1134508-37-4. [Link]

-

PubChem. 2-Methoxybenzylamine. [Link]

-

PubChem. 2-Fluoro-5-methoxybenzaldehyde. [Link]

Sources

2-Fluoro-5-methoxybenzylamine molecular weight

An In-Depth Technical Guide to 2-Fluoro-5-methoxybenzylamine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom and a methoxy group on the benzylamine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the compound's core properties, outlines a robust synthetic pathway and purification protocol, discusses modern analytical techniques for its characterization, and explores its applications in drug discovery. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.

The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with other functional groups, such as the methoxy group in this compound, these effects can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles. The methoxy group can act as a hydrogen bond acceptor and influence conformation, while the fluorine atom at the ortho position can modulate the pKa of the benzylamine, impacting its interaction with protein active sites. Consequently, this compound serves as a valuable starting material for creating complex molecular architectures and diverse compound libraries aimed at challenging therapeutic targets.[2]

Core Physicochemical and Structural Properties

A precise understanding of a reagent's properties is fundamental to its successful application. This compound is a substituted benzylamine with a distinct set of characteristics that define its reactivity and handling requirements.

| Property | Value | Reference(s) |

| Molecular Weight | 155.17 g/mol | [3][4] |

| Molecular Formula | C₈H₁₀FNO | [3][4] |

| CAS Number | 93071-83-1 | [3] |

| Canonical SMILES | COC1=CC(=C(C=C1)F)CN | |

| InChI Key | BAFHKFIYBFCXAU-UHFFFAOYSA-N | |

| Synonyms | (2-Fluoro-5-methoxyphenyl)methanamine | |

| Typical Purity | ≥95% | |

| Hazard Identification | Irritant | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the reductive amination of its corresponding aldehyde, 2-fluoro-5-methoxybenzaldehyde, or the reduction of the corresponding nitrile. The aldehyde precursor is a common starting point and is commercially available.[5] The following protocol describes a reliable, lab-scale synthesis via reductive amination.

Synthetic Workflow Overview

The conversion of the aldehyde to the primary amine is a foundational transformation in organic synthesis. The chosen methodology must be high-yielding and minimize side products. The workflow involves the formation of an intermediate imine, followed by its in-situ reduction.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Fluoro-5-methoxybenzaldehyde (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methoxybenzaldehyde and anhydrous methanol.

-

Imine Formation: Add ammonium acetate in a single portion. Stir the mixture at room temperature for 30 minutes. The causality here is to allow for the equilibrium formation of the imine from the aldehyde and ammonia (generated in situ from ammonium acetate).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride portion-wise over 15 minutes.

-

Expert Insight: Sodium cyanoborohydride is selected as the reducing agent because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus maximizing yield and minimizing impurities.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Reduce the methanol volume under vacuum. Add DCM and saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all non-exchangeable protons. Expected signals include a singlet for the methoxy group (~3.8 ppm), a singlet for the benzylic CH₂ group (~3.9 ppm), a broad singlet for the NH₂ protons (variable), and distinct multiplets in the aromatic region (6.8-7.2 ppm) showing characteristic splitting due to the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will show distinct peaks for each unique carbon atom in the molecule, including the benzylic carbon, the methoxy carbon, and the aromatic carbons, with C-F coupling visible on the carbons proximal to the fluorine atom.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A critical tool for fluorinated compounds, this technique should show a single resonance for the fluorine atom, confirming its presence and chemical environment.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 156.17, confirming the molecular weight of the compound.[3][4]

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its primary amine functional group is a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecules.

Role as a Pharmacophore Building Block

The compound provides a scaffold that can be elaborated to access diverse chemical space. The amine can be acylated, alkylated, or used in reductive aminations to connect to other molecular fragments. The fluorine and methoxy substituents provide metabolic blocking and polarity modulation, respectively.

Caption: Potential synthetic routes from this compound.

This versatility makes it a precursor for compounds in various therapeutic areas. For example, related fluorinated and methoxylated benzaldehydes and benzoic acids are key starting materials for inhibitors used in oncology, such as Pirtobrutinib.[2][6]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound is classified as a corrosive and irritant.[3][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7][8] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. The compound may be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term stability and to prevent degradation.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

This compound stands out as a strategically important intermediate for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its molecular weight of 155.17 g/mol and unique substitution pattern provide a foundation for developing molecules with enhanced biological activity and optimized pharmacokinetic properties. The synthetic and analytical protocols detailed in this guide offer a validated framework for its preparation and quality control. By adhering to the stringent safety and handling procedures outlined, researchers can confidently and safely utilize this potent building block to accelerate innovation and drive the next generation of scientific discovery.

References

- Matrix Scientific.

- Thoreauchem.

- Fisher Scientific.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Fisher Scientific.

- Synquest Labs.

- Sigma-Aldrich.

- PubChem. 2-Fluoro-5-methoxybenzaldehyde.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery.

- SynQuest Laboratories. (2-Fluoro-3-methoxyphenyl)

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

- MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.

- BLD Pharm.

- MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Fluoro-2-methoxybenzaldehyde in Modern Pharmaceutical Synthesis.

- Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 93071-83-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. CAS 93071-81-9 | 4756-3-16 | MDL MFCD11045854 | (2-Fluoro-3-methoxyphenyl)methanamine | SynQuest Laboratories [synquestlabs.com]

- 5. 105728-90-3|2-Fluoro-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-5-methoxybenzylamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a proven methodology for modulating physicochemical properties and enhancing biological activity. 2-Fluoro-5-methoxybenzylamine, a structurally distinct building block, has emerged as a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, synthesis, reactivity, and applications, grounded in established chemical principles and supported by practical insights for laboratory professionals.

Core Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 93071-83-1, possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The molecule consists of a benzylamine core with a fluorine atom at the ortho-position and a methoxy group at the meta-position relative to the aminomethyl group.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can influence the pKa of the benzylamine and the reactivity of the aromatic ring. Conversely, the methoxy group acts as a strong electron-donating group through resonance (+M) and a weaker electron-withdrawing group through induction (-I). The interplay of these electronic effects governs the molecule's reactivity in both nucleophilic and electrophilic reactions.

A summary of its key physicochemical properties is presented below. Note that some of these values are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| CAS Number | 93071-83-1 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 242.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.61 ± 0.10 (Predicted) | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Synthesis of this compound

The primary and most efficient route to this compound is through the reductive amination of its corresponding aldehyde, 2-fluoro-5-methoxybenzaldehyde. This method is widely employed in medicinal chemistry for its operational simplicity and tolerance of various functional groups.[3][4] An alternative pathway involves the reduction of 2-fluoro-5-methoxybenzonitrile.

Key Synthetic Pathway: Reductive Amination

The reductive amination process involves two key steps: the formation of an imine intermediate from the reaction of the aldehyde with an ammonia source, followed by the reduction of the imine to the desired primary amine.

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 2-Fluoro-5-methoxybenzaldehyde

This protocol is a representative procedure based on established methods for reductive amination.[5][6] Optimization may be required based on laboratory conditions and reagent purity.

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Ammonium acetate or a solution of ammonia in methanol

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

To a solution of 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel column chromatography if necessary.

-

Rationale for Experimental Choices:

-

Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia and also buffers the reaction.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent for imines, which does not typically reduce the aromatic ring or other functional groups present.

-

Solvent: Methanol is a good solvent for both the reactants and the reducing agent.

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is primarily centered around the nucleophilic amino group and the substituted aromatic ring.

Reactions at the Amino Group

The primary amine functionality readily undergoes N-alkylation and N-acylation reactions, providing access to a wide array of secondary and tertiary amines, and amides, respectively. These reactions are fundamental in building more complex molecules for drug discovery.[7]

-

N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, Acetonitrile) yields the corresponding N-alkylated products.[6]

-

N-Acylation: Treatment with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane, affords the stable N-acyl derivatives.[4]

Reactions on the Aromatic Ring

The directing effects of the fluorine and methoxy substituents are crucial in electrophilic aromatic substitution (EAS) reactions. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The combined effect of these two groups will direct incoming electrophiles to specific positions on the ring, enabling further functionalization.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Benzylamine derivatives are prevalent scaffolds in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities.[2][3][8] The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this compound highly sought after in drug design.[9]

While specific examples of marketed drugs derived directly from this compound are not readily found in the literature, its precursor, 2-fluoro-5-methoxybenzaldehyde, is a known intermediate in the synthesis of compounds with potential therapeutic applications.[7] It is reasonable to extrapolate that this compound serves as a crucial building block in the synthesis of novel compounds for various therapeutic targets. For instance, derivatives of 2-fluoro-5-methoxybenzoic acid have been explored as reversible monoacylglycerol lipase (MAGL) inhibitors.[9]

A summary of potential applications of derivatives is presented below:

| Derivative Class | Potential Biological Activity | Rationale |

| N-Acyl Derivatives | Enzyme inhibitors, GPCR modulators | Amide bond is a common feature in many pharmaceuticals, providing structural rigidity and H-bonding capacity. |

| N-Alkyl Derivatives | CNS agents, receptor antagonists | Modification of the amine can tune basicity and lipophilicity, affecting BBB penetration and target binding. |

| Heterocyclic Adducts | Kinase inhibitors, antiviral agents, antibacterial agents | The benzylamine can be a key synthon for building complex heterocyclic ring systems.[7] |

Analytical Characterization

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on the analysis of structurally similar compounds.

-

¹H NMR:

-

A singlet for the methoxy group (OCH₃) protons around 3.8 ppm.

-

A singlet or a broad singlet for the aminomethyl (CH₂NH₂) protons around 3.8-4.0 ppm.

-

A singlet for the amine (NH₂) protons, which may be broad and its chemical shift can vary depending on concentration and solvent.

-

A complex multiplet pattern for the three aromatic protons in the range of 6.7-7.2 ppm, showing coupling to the fluorine atom.

-

-

¹³C NMR:

-

A signal for the methoxy carbon (OCH₃) around 55-56 ppm.

-

A signal for the aminomethyl carbon (CH₂) around 40-45 ppm.

-

Aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond C-F couplings.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine in the region of 3300-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic groups just above and below 3000 cm⁻¹, respectively.

-

C-O stretching for the methoxy group around 1250 cm⁻¹.

-

C-F stretching vibration in the fingerprint region, typically around 1200-1300 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 155.

-

A prominent fragment ion would likely be observed at m/z = 140, corresponding to the loss of the amino group (NH₂). Another significant fragment would be the tropylium-like ion resulting from the loss of the aminomethyl group.

-

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluoro, methoxy, and benzylamine moieties provides a platform for the creation of diverse and complex molecules with tunable properties. While a comprehensive public database of its experimental properties is still developing, the established reactivity of its functional groups and the proven utility of related structures underscore its potential for the discovery of novel bioactive compounds. The synthetic protocols and reactivity profiles outlined in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important chemical intermediate.

References

-

UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

Kempe, R. et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

-

Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prezi.com [prezi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

2-Fluoro-5-methoxybenzylamine synthesis overview

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxybenzylamine

Abstract

This guide provides a comprehensive overview of the principal synthetic routes to this compound, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine and methoxy substituents on the benzylamine scaffold imparts unique physicochemical properties, making it a valuable intermediate in the development of novel therapeutics[1]. We will explore two primary, field-proven synthetic pathways: the reductive amination of 2-fluoro-5-methoxybenzaldehyde and the reduction of 2-fluoro-5-methoxybenzonitrile. This document provides detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted benzylamine derivative whose structural motifs are of high interest in pharmaceutical development. The presence of a fluorine atom can significantly alter a molecule's properties by enhancing metabolic stability, increasing binding affinity through favorable electrostatic interactions, and modulating pKa. The methoxy group, also a common feature in bioactive molecules, can influence solubility and serve as a hydrogen bond acceptor[1]. Consequently, this compound serves as a crucial precursor for a wide range of more complex molecules, particularly heterocyclic compounds that form the backbone of many active pharmaceutical ingredients (APIs)[1]. A reliable and efficient synthesis is therefore paramount for research and development in this area.

Synthetic Strategy I: Reductive Amination of 2-Fluoro-5-methoxybenzaldehyde

This is arguably the most direct and widely employed method for the synthesis of this compound. The strategy hinges on the conversion of the readily available 2-Fluoro-5-methoxybenzaldehyde[2]. The overall transformation involves two key stages that can often be performed in a single pot: the formation of an imine intermediate with an ammonia source, followed by its immediate reduction to the target primary amine.

Mechanistic Rationale

Reductive amination is a robust and versatile C-N bond-forming reaction[3]. The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base). The core of the method's success lies in the choice of a reducing agent that is selective for the imine C=N double bond without reducing the starting aldehyde. Sodium borohydride (NaBH₄) and its derivatives (like sodium triacetoxyborohydride, STAB) are commonly used for this purpose under mild conditions[3]. Catalytic hydrogenation is another effective, albeit more equipment-intensive, alternative[4].

Workflow Diagram: Reductive Amination Pathway

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established reductive amination methodologies[3][4].

-

Reaction Setup: To a solution of 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol (MeOH, ~0.5 M), add ammonium acetate (NH₄OAc, 5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add 1 M sodium hydroxide (NaOH) solution to basify the mixture to pH > 10.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Fluoro-5-methoxybenzaldehyde | Commercially available and reactive intermediate[1]. |

| Ammonia Source | Ammonium Acetate | Provides both ammonia and a mild acid catalyst for imine formation. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, safe for lab use[3]. |

| Solvent | Methanol | Effectively dissolves both the organic substrate and the borohydride salt. |

| Temperature | 0 °C to Room Temp. | Controls the reactivity of NaBH₄ and prevents over-reduction. |

| Typical Yield | 75-90% | High efficiency is characteristic of this well-established reaction. |

Synthetic Strategy II: Reduction of 2-Fluoro-5-methoxybenzonitrile

An alternative and robust pathway to the target amine involves the chemical reduction of 2-fluoro-5-methoxybenzonitrile. Nitriles are common synthetic handles that can be reliably converted to primary amines using powerful reducing agents or catalytic hydrogenation. This approach is particularly useful if the benzonitrile is a more accessible or cost-effective starting material than the corresponding benzaldehyde.

Mechanistic Rationale

The conversion of a nitrile to a primary amine requires the reduction of the carbon-nitrogen triple bond. This can be achieved through several methods:

-

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent that readily reduces nitriles to primary amines. The mechanism involves the sequential addition of hydride ions to the nitrile carbon.

-

Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney Nickel, Palladium on carbon) under a hydrogen atmosphere. It is often considered a "greener" alternative to metal hydrides and is highly scalable, though it may require specialized high-pressure equipment.

Workflow Diagram: Nitrile Reduction Pathway

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Detailed Experimental Protocol (Using LiAlH₄)

This protocol is based on standard procedures for LiAlH₄ reduction of aromatic nitriles.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Substrate Addition: Dissolve 2-fluoro-5-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.

-

Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or EtOAc.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Fluoro-5-methoxybenzonitrile | A stable and accessible precursor[5][6]. |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful and effective reagent for nitrile reduction. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent required for LiAlH₄ stability. |

| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic reaction; reflux ensures completion. |

| Work-up | Fieser Quench | A standardized and safe method for handling LiAlH₄ reactions. |

| Typical Yield | 70-85% | Generally high-yielding but requires careful handling of reagents. |

Comparative Analysis of Synthetic Routes

| Feature | Route I: Reductive Amination | Route II: Nitrile Reduction (LiAlH₄) |

| Safety & Handling | Safer; uses NaBH₄ which is stable in air and protic solvents. | Hazardous; LiAlH₄ is pyrophoric and reacts violently with water. Requires inert atmosphere and careful quenching. |

| Reaction Conditions | Milder conditions (0 °C to room temperature). | More demanding (0 °C to reflux) and requires anhydrous conditions. |

| Scalability | Highly scalable and amenable to one-pot procedures. | Scalability is challenging due to the hazards and work-up of LiAlH₄. Catalytic hydrogenation is a better scalable alternative for this route. |

| Atom Economy | Good; incorporates ammonia directly. | Lower; uses a stoichiometric metal hydride reagent leading to significant inorganic waste. |

| Precursor Availability | Relies on the availability of the aldehyde. | Relies on the availability of the nitrile. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. For laboratory-scale synthesis, the reductive amination of 2-fluoro-5-methoxybenzaldehyde stands out as the superior method due to its operational simplicity, mild reaction conditions, and high yields. For larger-scale industrial applications or when the benzonitrile is the more economical precursor, the reduction of 2-fluoro-5-methoxybenzonitrile , preferably via catalytic hydrogenation, presents a viable and powerful alternative, provided the necessary safety and engineering controls are in place. The choice of synthesis ultimately depends on the scale of the reaction, available starting materials, and the safety infrastructure of the laboratory.

References

-

The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 1

-

2-Fluoro-5-methoxybenzamide synthesis. ChemicalBook. 5

-

The synthetic method of 2,4 difluoro benzene methanamines. Google Patents. Link

-

Process for preparing 2,5-dimethoxy benzaldehyde. Google Patents. Link

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Link

-

2-Fluoro-5-methoxybenzaldehyde 97. Sigma-Aldrich. Link

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Link

-

Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents. Link

-

Green synthesis method of 2, 5-dimethoxybenzaldehyde. Eureka | Patsnap. Link

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Link

-

2-Fluoro-5-methoxybenzaldehyde. Oakwood Chemical. Link

-

Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents. Link

-

2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Link

-

2-Fluoro-5-nitrobenzonitrile. Ossila. Link

-

Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine. Google Patents. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-5-methoxybenzaldehyde [oakwoodchemical.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 5. 2-Fluoro-5-methoxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. ossila.com [ossila.com]

A Senior Application Scientist's Guide to the Strategic Selection of Starting Materials for the Synthesis of 2-Fluoro-5-methoxybenzylamine

Abstract

2-Fluoro-5-methoxybenzylamine is a key structural motif and versatile building block in medicinal chemistry, crucial for the synthesis of various pharmaceutical intermediates.[1] The strategic selection of starting materials is a critical decision point that dictates the overall efficiency, scalability, and economic viability of the synthetic route. This in-depth technical guide provides a comparative analysis of the primary synthetic pathways to this compound, with a focus on the causality behind experimental choices. We will explore the most prevalent and field-proven methodologies, offering detailed protocols and process logic tailored for researchers, chemists, and drug development professionals.

Introduction: The Importance of Strategic Precursor Selection

The fluorinated benzylamine scaffold is of significant interest in drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.[2] The synthesis of this compound, therefore, requires robust and reliable synthetic strategies. The choice of a synthetic route is fundamentally a choice of starting material. This decision is influenced by several key factors:

-

Commercial Availability and Cost: The accessibility and price of the initial precursor are paramount for both research-scale and process-scale chemistry.

-

Number of Synthetic Steps: Shorter synthetic routes are generally preferred to maximize overall yield and reduce operational complexity.

-

Reaction Efficiency and Yield: The robustness and reproducibility of each transformation in the sequence.

-

Safety and Environmental Profile: The hazards associated with reagents and the generation of waste (E-factor).

This guide will dissect the two most industrially relevant synthetic routes, beginning from commercially available precursors: 2-Fluoro-5-methoxybenzaldehyde and 2-Fluoro-5-methoxybenzonitrile .

Overview of Primary Synthetic Pathways

The synthesis of this compound predominantly proceeds through the functional group transformation of a carbonyl or a nitrile group at the benzylic position. The two main precursors are readily available from various chemical suppliers.[3][4][5][6]

Caption: Primary synthetic routes to this compound.

Route 1: Reductive Amination from 2-Fluoro-5-methoxybenzaldehyde

This is arguably the most common and efficient laboratory- and industrial-scale method.[7] It leverages the direct conversion of an aldehyde to an amine in a one-pot reaction.

Causality of Choice: Reductive amination is favored for its high atom economy, operational simplicity, and the use of relatively mild and selective reducing agents.[8] The reaction proceeds via the in situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the target benzylamine.[7]

Starting Material: 2-Fluoro-5-methoxybenzaldehyde (CAS: 105728-90-3).[9][10]

-

Availability: Widely available from numerous suppliers in purities typically ≥97%.[3][4][11]

-

Properties: A solid or liquid with a boiling point of 229-230 °C.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Fluoro-5-methoxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. A18904.14 [thermofisher.com]

- 5. 2-Fluoro-5-methoxybenzonitrile | Call Wychem 01440 820338 [wychem.com]

- 6. 2-Fluoro-5-methoxybenzonitrile 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. 105728-90-3 | 2-Fluoro-5-methoxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Fluoro-5-methoxybenzaldehyde [oakwoodchemical.com]

An In-depth Technical Guide to the Reactivity of 2-Fluoro-5-methoxybenzylamine

Introduction: A Versatile Building Block in Modern Synthesis

2-Fluoro-5-methoxybenzylamine is a key structural motif increasingly utilized by researchers and drug development professionals. Its unique substitution pattern—a fluorine atom ortho to the benzylic amine and a methoxy group in the meta position—imparts a nuanced reactivity profile that is highly advantageous in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this compound and details its application in pivotal synthetic transformations. The insights and protocols herein are curated to provide a field-proven perspective for scientists engaged in pharmaceutical and materials science research. The strategic incorporation of this building block can lead to the development of novel compounds with enhanced pharmacokinetic properties, such as improved lipophilicity and metabolic stability[1].

Molecular Architecture and its Influence on Reactivity

The reactivity of this compound is a direct consequence of the interplay between its functional groups and the aromatic scaffold. Understanding these influences is paramount for predicting its behavior in chemical reactions and for designing robust synthetic routes.

Electronic Effects: A Tale of Two Substituents

The aromatic ring of this compound is decorated with two electronically distinct substituents that modulate the nucleophilicity of the primary amine and the reactivity of the phenyl ring itself.

-

The Methoxy Group (-OCH₃): Located at the 5-position, the methoxy group is a potent electron-donating group through resonance (+R effect). It enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic enrichment, however, has a minimal direct impact on the benzylic amine's basicity due to its separation by the aromatic system and the methylene bridge.

-

The Fluorine Atom (-F): Positioned at the 2-position, the fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. Conversely, it is a weak electron-donating group through resonance (+R effect). In the case of halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. This can subtly influence the overall reactivity of the molecule. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate the properties of drug candidates[2].

Steric Considerations

The fluorine atom at the ortho position to the benzylamine moiety introduces a degree of steric hindrance around the nitrogen atom. While not excessively bulky, this steric shield can influence the kinetics of reactions involving the amine, particularly with sterically demanding electrophiles[3][4]. This steric factor can be leveraged to achieve selectivity in certain transformations.

Key Reactions of the Amine Functionality

The primary amine of this compound is its most reactive site, readily participating in a variety of fundamental organic transformations.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond is one of the most crucial reactions in the synthesis of pharmaceuticals and other biologically active molecules[5][6]. This compound serves as an excellent nucleophile in these reactions, readily coupling with carboxylic acids, acid chlorides, and other activated acylating agents. The benzanilide core that is formed is present in numerous compounds with a wide range of biological activities[7].

This protocol describes a reliable method for the coupling of this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.

Materials:

-

This compound

-

Carboxylic acid of choice

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

HATU: Chosen for its high efficiency and low rate of epimerization when coupling chiral carboxylic acids.

-

DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the activated ester.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of more complex secondary and tertiary amines.[8][9] this compound can be reacted with aldehydes or ketones in the presence of a reducing agent to yield the corresponding N-alkylated products.

This protocol outlines the reductive amination of this compound with a generic aldehyde using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

-

This compound

-

Aldehyde of choice

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE.

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Sodium Triacetoxyborohydride (STAB): A mild reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydride reagents and does not reduce the starting aldehyde or ketone at a significant rate.

-

DCM/DCE: Common aprotic solvents that are effective for this transformation.

-

Acetic Acid: Catalyzes the formation of the iminium ion intermediate, which is then reduced by STAB.[8]

Reactivity of the Aromatic Ring

The substituted benzene ring of this compound can also participate in electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the amine functionality.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The primary amine, especially if protonated, would be a strongly deactivating, meta-directing group. To achieve selective substitution on the ring, it is often necessary to protect the amine functionality, for example, as an amide.

Data Summary

| Reaction Type | Key Reagents | Solvent | Typical Conditions |

| N-Acylation | Carboxylic Acid, HATU, DIPEA | DMF | Room Temperature |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM/DCE | Room Temperature |

Visualizations

Diagram 1: Key Reactivity Pathways

Caption: Key reactions of the primary amine in this compound.

Diagram 2: Experimental Workflow for Amide Coupling

Caption: Step-by-step workflow for amide synthesis.

Conclusion

This compound is a strategically designed building block whose reactivity is governed by a delicate balance of electronic and steric effects. Its primary amine functionality provides a reliable handle for constructing amide and more complex amine linkages, which are prevalent in medicinal chemistry. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of this versatile molecule to accelerate the discovery and development of novel chemical entities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery.

- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC - NIH.

- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.

- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive.

- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing).

- 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH.

- What Makes A Good Nucleophile? - Master Organic Chemistry.

- Nucleophile - Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxybenzylamine for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-5-methoxybenzylamine, a key building block in medicinal chemistry and drug discovery. Recognizing the critical role of solubility in the developability of novel chemical entities, this document delves into the theoretical underpinnings of this compound's solubility, practical methodologies for its empirical determination, and the interpretation of solubility data in the context of pharmaceutical research. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively characterize and modulate the solubility of this compound and its derivatives, thereby accelerating the drug discovery and development process.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a substituted benzylamine that has garnered significant interest as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, offers medicinal chemists a valuable scaffold for modulating physicochemical properties such as lipophilicity, metabolic stability, and target engagement. However, the successful progression of any candidate molecule from discovery to a viable therapeutic is fundamentally dependent on its biopharmaceutical properties, with aqueous solubility being a primary determinant of oral bioavailability.

Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption, suboptimal in vivo efficacy, and formulation challenges. Therefore, a thorough understanding and early assessment of the solubility of this compound and its derivatives are paramount for making informed decisions in lead optimization and candidate selection. This guide aims to provide a holistic perspective on the solubility of this important chemical entity, bridging theoretical concepts with practical, field-proven experimental protocols.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility behavior. The following table summarizes key properties of this compound, including both experimentally derived data for related compounds and computationally predicted values for the target molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| CAS Number | 93071-83-1 | [1] |

| Predicted pKa | 8.61 ± 0.10 | ChemicalBook |

| Predicted XLogP3 | 1.5 | PubChem |

| Physical State | Liquid (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available |

The Science of Solubility: A Molecular Perspective

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several key molecular features dictate its solubility profile:

-

The Basic Amine Group: The primary amine (-NH₂) group is a key determinant of the compound's aqueous solubility. As a weak base, it can accept a proton to form a positively charged benzylammonium ion. This ionization significantly enhances its interaction with polar water molecules, thereby increasing its solubility in acidic to neutral aqueous solutions. The extent of ionization is governed by the compound's pKa and the pH of the medium.

-

The Aromatic Ring and Substituents: The benzene ring is inherently hydrophobic. The fluorine and methoxy substituents modulate this hydrophobicity. The fluorine atom, being highly electronegative, can participate in dipole-dipole interactions but is generally considered to increase lipophilicity in aromatic systems. The methoxy group can act as a hydrogen bond acceptor, which can have a modest positive impact on aqueous solubility.

-